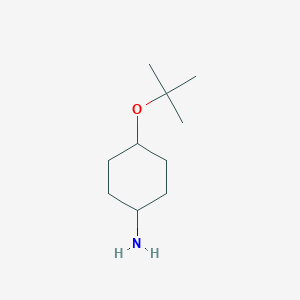

4-Tert-butoxycyclohexanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxy]cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-10(2,3)12-9-6-4-8(11)5-7-9/h8-9H,4-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJCTXLVZPMAIJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80915082 | |

| Record name | 4-tert-Butoxycyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80915082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951625-97-1 | |

| Record name | 4-(1,1-Dimethylethoxy)cyclohexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951625-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butoxycyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80915082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular Structure and Stereoisomerism: The Conformational Landscape

An In-Depth Technical Guide to 4-tert-butoxycyclohexanamine: Structure, Properties, and Synthetic Strategies for Drug Discovery

This guide provides a comprehensive technical overview of this compound, a valuable building block for researchers, medicinal chemists, and professionals in drug development. While detailed characterization data for this specific molecule is not extensively published, this document synthesizes information from closely related, well-documented analogues to present a robust guide to its structure, properties, and application. We will delve into the critical aspects of its stereochemistry, propose logical and field-proven synthetic routes, and interpret its expected analytical signatures.

This compound (C₁₀H₂₁NO) possesses a cyclohexane ring substituted at the 1 and 4 positions with an amine (-NH₂) and a tert-butoxy group (-O-C(CH₃)₃), respectively. The presence of these substituents on a cyclohexane scaffold gives rise to cis and trans diastereomers. The conformational behavior of these isomers is dominated by the large steric bulk of the tert-butoxy group.

In alignment with well-established principles of conformational analysis, the tert-butoxy group has an exceptionally high A-value, meaning it has a strong energetic preference for the equatorial position to minimize destabilizing 1,3-diaxial interactions.[1] This effectively "locks" the conformation of the cyclohexane ring.

-

Trans Isomer : In the most stable chair conformation, both the tert-butoxy group and the amine group occupy equatorial positions (e,e). This arrangement minimizes steric strain, making it the thermodynamically favored isomer.

-

Cis Isomer : To maintain the cis relationship, if the tert-butoxy group is equatorial, the amine group must be axial (e,a). This introduces steric strain through 1,3-diaxial interactions between the axial amine and the axial hydrogens on the same face of the ring.[2]

This conformational rigidity is a desirable trait in drug design, as it reduces the entropic penalty upon binding to a biological target and allows for a more defined presentation of pharmacophoric elements.

Caption: Chair conformations of cis and trans-4-tert-butoxycyclohexanamine.

Physicochemical and Spectroscopic Properties

Quantitative experimental data for this compound is limited. The following table summarizes key properties, combining available data with predicted values based on its structure and analogous compounds like 4-tert-butylcyclohexanamine.[3][4]

| Property | Value (Predicted/Analogous Data) | Source/Justification |

| Molecular Formula | C₁₀H₂₁NO | - |

| Molecular Weight | 171.28 g/mol | - |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on analogous short-chain alkyl amines and ethers. |

| Boiling Point | ~210-220 °C (at 760 mmHg) | Extrapolated from similar structures; likely higher than 4-tert-butylcyclohexanamine due to the ether linkage. |

| Solubility | Soluble in common organic solvents (DCM, Ether, EtOAc, MeOH) | The amine and ether groups provide polarity, while the hydrocarbon backbone ensures solubility in organic media. |

| pKa (Conjugate Acid) | ~10.5 - 11.0 | Typical for a primary cyclohexylamine. |

Interpreting the Analytical Signature

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR : The spectrum will be characterized by a large singlet at ~1.2 ppm integrating to 9 protons for the tert-butoxy group. The proton on the carbon bearing the amine group (H-1) is a key diagnostic signal. In the trans isomer (equatorial amine), this proton is axial and will appear as a broad multiplet at a lower chemical shift (~2.6-2.8 ppm) due to multiple trans-diaxial couplings. In the cis isomer (axial amine), this proton is equatorial and will appear as a narrower multiplet at a higher chemical shift (~3.0-3.2 ppm). The protons on the carbon with the tert-butoxy group (H-4) will appear around 3.4-3.6 ppm.

-

¹³C NMR : The quaternary carbon of the tert-butoxy group will appear around 74-76 ppm, with the three equivalent methyl carbons appearing around 28-29 ppm. The carbon attached to the amine (C-1) will be in the 48-52 ppm range, while the carbon attached to the ether oxygen (C-4) will be around 70-72 ppm.[5][6][7]

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the primary amine. Key stretches include:

-

N-H Stretch : A characteristic pair of medium-intensity peaks between 3300 and 3400 cm⁻¹ for the symmetric and asymmetric stretching of the -NH₂ group.

-

C-O Stretch : A strong, prominent C-O ether stretch will be observed in the 1080-1120 cm⁻¹ region.

-

C-H Stretch : Aliphatic C-H stretching will be visible just below 3000 cm⁻¹.

Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 171 may be weak. A prominent peak will be observed at M-15 (m/z = 156) due to the loss of a methyl radical. The base peak is likely to be at m/z = 57, corresponding to the stable tert-butyl cation [(CH₃)₃C]⁺. Another significant fragment would be at m/z = 58, arising from alpha-cleavage adjacent to the amine group.

Synthesis and Purification: A Strategic Approach

A robust and stereocontrolled synthesis of this compound can be logically designed starting from the commercially available 4-tert-butylcyclohexanone. The key strategic decision lies in the method of amination, which dictates the resulting diastereomeric ratio.

A highly effective and common pathway is the reductive amination of an analogous ketone, 4-tert-butoxycyclohexanone.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. 4-tert-Butylcyclohexylamine | C10H21N | CID 79396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-TERT-BUTYLCYCLOHEXYLAMINE | 5400-88-4 [chemicalbook.com]

- 5. 4-tert-Butylcyclohexanone(98-53-3) 13C NMR spectrum [chemicalbook.com]

- 6. TRANS-4-TERT-BUTYLCYCLOHEXANOL(21862-63-5) 13C NMR spectrum [chemicalbook.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to 4-tert-butoxycyclohexanamine (CAS Number: 951625-97-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-butoxycyclohexanamine is a substituted cycloaliphatic amine that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique structural combination of a cyclohexane ring, a primary amine, and a bulky tert-butoxy group makes it an attractive scaffold for the synthesis of novel chemical entities with diverse pharmacological activities. The cyclohexane core provides a three-dimensional framework that can be crucial for molecular recognition and binding to biological targets, while the primary amine offers a reactive handle for a wide array of chemical transformations. The tert-butoxy group can influence the molecule's lipophilicity, metabolic stability, and conformational preferences, all of which are critical parameters in drug design. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, with a focus on the underlying scientific principles and practical considerations for its use in a research and development setting.

Chemical Properties and Stereoisomerism

A clear understanding of the physicochemical properties of this compound is essential for its effective use. The presence of both a basic amine group and a relatively nonpolar tert-butoxycyclohexyl moiety results in a molecule with moderate polarity.

| Property | Value | Source |

| CAS Number | 951625-97-1 | [1][2][3] |

| Molecular Formula | C10H21NO | [1][2][3] |

| Molecular Weight | 171.28 g/mol | [1][2][3] |

It is important to consider the stereochemistry of the cyclohexane ring. This compound can exist as two geometric isomers: cis and trans. The large tert-butoxy group will predominantly occupy the equatorial position to minimize steric strain. This conformational preference will influence the relative orientation of the amine group, which can be either axial (cis isomer) or equatorial (trans isomer). The stereochemical outcome of the synthesis is critical as the biological activity of the final drug candidate can be highly dependent on the specific isomer used.

Proposed Synthesis of this compound

Synthesis Pathway Overview

The proposed synthesis involves a two-step process starting from the commercially available 4-tert-butylcyclohexanol, which is first oxidized to 4-tert-butoxycyclohexanone. This ketone intermediate then undergoes reductive amination to yield the final product, this compound.

Caption: Proposed two-step synthesis of this compound.

Step 1: Oxidation of 4-tert-butylcyclohexanol to 4-tert-butoxycyclohexanone

The initial step involves the oxidation of the secondary alcohol, 4-tert-butylcyclohexanol, to the corresponding ketone, 4-tert-butoxycyclohexanone. A variety of oxidizing agents can be employed for this transformation. A common and effective method is the Swern oxidation or the use of pyridinium chlorochromate (PCC).

Experimental Protocol (Example using PCC):

-

To a stirred solution of 4-tert-butylcyclohexanol in dichloromethane (DCM), add pyridinium chlorochromate (PCC) in one portion.

-

Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-tert-butoxycyclohexanone, which can be purified by column chromatography if necessary.

Step 2: Reductive Amination of 4-tert-butoxycyclohexanone

The key step in the synthesis is the reductive amination of 4-tert-butoxycyclohexanone. This reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine. The choice of reducing agent and reaction conditions will influence the stereoselectivity of the reaction, yielding different ratios of the cis and trans isomers.

Experimental Protocol (Example using Sodium Cyanoborohydride):

-

Dissolve 4-tert-butoxycyclohexanone in methanol.

-

Add an excess of ammonium acetate to the solution, which serves as the ammonia source.

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.

-

Add sodium cyanoborohydride (NaBH3CN) portion-wise to the reaction mixture. This reducing agent is selective for the imine over the ketone.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Quench the reaction by adding a dilute aqueous solution of hydrochloric acid.

-

Basify the solution with an aqueous solution of sodium hydroxide and extract the product with an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The cis and trans isomers can be separated by column chromatography.

Spectroscopic Characterization

The structure and purity of the synthesized this compound can be confirmed using a combination of spectroscopic techniques.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum will provide key information about the structure, including the presence of the tert-butoxy group and the protons on the cyclohexane ring. The chemical shift and multiplicity of the proton at the C-1 position (the carbon bearing the amine group) will be diagnostic for determining the cis or trans configuration.

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| (CH₃)₃C-O | ~1.2 | Singlet | 9 protons |

| Cyclohexane ring protons | 1.0 - 2.0 | Multiplets | |

| H-C-NH₂ | ~2.5 - 3.5 | Multiplet | The exact chemical shift and coupling constants will differ for the cis (axial) and trans (equatorial) protons. |

| NH₂ | 1.0 - 3.0 | Broad singlet | Chemical shift is concentration and solvent dependent. |

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show the number of unique carbon atoms in the molecule, confirming the presence of the tert-butoxy group and the cyclohexane ring.

| Carbon | Expected Chemical Shift (ppm) |

| (CH₃)₃C -O | ~28 |

| (C H₃)₃C-O | ~75 |

| C -NH₂ | ~50-55 |

| Cyclohexane ring carbons | ~25-45 |

Expected Infrared (IR) Spectral Data

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3300 - 3500 | Medium, broad |

| C-H stretch (alkane) | 2850 - 3000 | Strong |

| C-O stretch (ether) | 1050 - 1150 | Strong |

Applications in Drug Discovery

Substituted cyclohexylamines are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds. The rigid, three-dimensional nature of the cyclohexane ring allows for precise spatial orientation of functional groups, which can lead to high-affinity interactions with protein targets.

This compound can serve as a valuable starting material for the synthesis of a wide range of derivatives. The primary amine can be readily functionalized through reactions such as:

-

Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.

-

Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

-

Sulfonamide formation: Reaction with sulfonyl chlorides.

-

Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.

These transformations allow for the rapid generation of libraries of diverse compounds for screening in various biological assays. The tert-butoxy group can enhance the drug-like properties of the resulting molecules by increasing their lipophilicity, which can improve cell permeability and oral bioavailability. Furthermore, the bulky nature of the tert-butoxy group can provide steric shielding, potentially increasing the metabolic stability of the molecule by hindering enzymatic degradation.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid inhalation, ingestion, and skin contact. In case of contact, wash the affected area thoroughly with water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

It is highly recommended to consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.

Conclusion

This compound is a promising building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through a straightforward and scalable reductive amination of the corresponding ketone. The presence of a reactive primary amine and a sterically demanding tert-butoxy group on a conformationally defined cyclohexane scaffold provides a unique combination of features for the design and synthesis of novel therapeutic agents. This guide provides the foundational knowledge for researchers to confidently incorporate this compound into their synthetic and drug discovery programs.

References

Sources

Synthesis of 4-tert-butoxycyclohexanamine from 4-tert-butylcyclohexanone

An In-depth Technical Guide to the Synthesis of 4-tert-Butylcyclohexanamine from 4-tert-Butylcyclohexanone

A Note on the Target Compound: This guide details the synthesis of 4-tert-butylcyclohexanamine from 4-tert-butylcyclohexanone. The direct conversion of 4-tert-butylcyclohexanone via reductive amination, a primary method for this transformation, yields 4-tert-butylcyclohexanamine. The introduction of a butoxy group to form 4-tert-butoxycyclohexanamine would necessitate a multi-step synthetic route beyond the scope of a direct reductive amination from the specified starting material.

Introduction: The Significance of 4-tert-Butylcyclohexanamine

4-tert-Butylcyclohexanamine is a valuable building block in medicinal chemistry and materials science. Its rigid cyclohexyl scaffold, locked into a specific conformation by the bulky tert-butyl group, provides a predictable three-dimensional structure that is highly desirable in drug design for interacting with biological targets. Furthermore, the primary amine functionality serves as a versatile handle for the introduction of diverse chemical moieties. This guide provides a comprehensive overview of the synthesis of 4-tert-butylcyclohexanamine from its corresponding ketone, 4-tert-butylcyclohexanone, with a focus on the widely employed reductive amination methodology.

Core Principles: Reductive Amination

Reductive amination is a powerful and frequently utilized method for the formation of amines from carbonyl compounds.[1] The reaction proceeds in two key stages: the formation of an imine or iminium ion intermediate, followed by its reduction to the corresponding amine.[2] This process can be performed in a single pot ("direct" reductive amination) or in a stepwise manner ("indirect" reductive amination).

The overall transformation for the synthesis of 4-tert-butylcyclohexanamine is depicted below:

Sources

4-tert-butoxycyclohexanamine molecular weight and formula

An In-depth Technical Guide to 4-tert-Butoxycyclohexanamine: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: this compound is a valuable bifunctional molecule featuring a cyclohexane scaffold, a primary amine, and a tert-butoxy ether. This unique combination of features makes it a significant building block for medicinal chemistry and drug discovery. The bulky tert-butyl group effectively "locks" the cyclohexane ring into a predictable chair conformation, a crucial attribute for designing stereo-specific interactions with biological targets. The primary amine serves as a versatile synthetic handle for introducing pharmacophores or linking to other molecular fragments. This guide provides a comprehensive overview of the physicochemical properties of this compound, proposes a robust synthetic pathway, and explores its strategic application in the development of novel therapeutics.

Molecular Profile and Physicochemical Properties

This compound is an aliphatic amine with a molecular structure designed for utility in organic synthesis. Its key structural feature is the cyclohexane ring substituted with a primary amine and a bulky tert-butoxy group at the 1 and 4 positions, respectively. This substitution pattern, particularly the large tert-butyl group, sterically hinders ring flipping, leading to a strong preference for a specific chair conformation. This conformational rigidity is a highly desirable trait in drug design, as it reduces the entropic penalty of binding to a target protein and allows for more precise, structure-based design.

Table 1: Core Molecular Identifiers and Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₁NO | Calculated |

| Molecular Weight | 185.29 g/mol | Calculated |

| IUPAC Name | 4-(tert-butoxy)cyclohexan-1-amine | Standard Nomenclature |

| CAS Number | 1174044-78-0 (as HCl salt) | [1] |

| Canonical SMILES | CC(C)(C)OC1CCC(N)CC1 | Generated |

| InChI Key | Generated from structure |

graph "chemical_structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms N1 [label="NH₂", fontcolor="#202124"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O", fontcolor="#202124"]; CtBu [label="C"]; CH3_1 [label="CH₃", fontcolor="#202124"]; CH3_2 [label="CH₃", fontcolor="#202124"]; CH3_3 [label="CH₃", fontcolor="#202124"];

// Define invisible nodes for positioning node [style=invis, width=0, height=0]; p_C1_N1 [pos="0.8,1.2!"]; p_C2_H [pos="-1.2,1.2!"]; p_C3_H [pos="-1.2,-1.2!"]; p_C5_H [pos="1.2,-1.2!"]; p_C6_H [pos="1.2,1.2!"];

// Position the main ring atoms C1 [pos="0.5,1.0!"]; C2 [pos="-0.5,1.0!"]; C3 [pos="-1.0,0!"]; C4 [pos="-0.5,-1.0!"]; C5 [pos="0.5,-1.0!"]; C6 [pos="1.0,0!"];

// Position the substituents N1 [pos="0.5, 2.0!"]; O1 [pos="-0.5, -2.0!"]; CtBu [pos="-0.5, -3.0!"]; CH3_1 [pos="-1.5, -3.5!"]; CH3_2 [pos="0.5, -3.5!"]; CH3_3 [pos="-0.5, -4.0!"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- N1; C4 -- O1; O1 -- CtBu; CtBu -- CH3_1; CtBu -- CH3_2; CtBu -- CH3_3; }

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Considerations

While a variety of synthetic routes can be envisioned, a highly efficient and common strategy for preparing this compound is through the reductive amination of the corresponding ketone, 4-tert-butoxycyclohexanone. This method is favored in pharmaceutical chemistry due to its operational simplicity, high functional group tolerance, and generally high yields.

The process begins with the reaction of the ketone with an ammonia source (e.g., ammonia, ammonium acetate) to form an intermediate imine or enamine in equilibrium. A selective reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, is then introduced. These reagents are specifically chosen for their ability to reduce the protonated imine (iminium ion) much faster than the starting ketone, thereby preventing the formation of the corresponding alcohol byproduct.

Caption: Proposed workflow for the synthesis via reductive amination.

Experimental Protocol: Reductive Amination

Objective: To synthesize this compound from 4-tert-butoxycyclohexanone.

Materials:

-

4-tert-butoxycyclohexanone

-

Ammonium acetate (NH₄OAc)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) for extraction

Procedure:

-

To a solution of 4-tert-butoxycyclohexanone (1.0 eq) in DCE, add ammonium acetate (5-10 eq).

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.

-

Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting ketone is consumed (typically 4-12 hours).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by silica gel column chromatography to yield the pure this compound.

Causality and Justification:

-

Choice of Reducing Agent: Sodium triacetoxyborohydride is less basic and more sterically hindered than other borohydrides, making it highly selective for the reduction of iminium ions in the presence of ketones. This minimizes the formation of 4-tert-butoxycyclohexanol as a side product.

-

Solvent: DCE is a common solvent for this reaction as it is aprotic and effectively solubilizes the reactants and intermediates.

-

Ammonia Source: Ammonium acetate serves as a convenient, solid source of ammonia and the acetate counterion can act as a mild acid catalyst for imine formation.

Applications in Medicinal Chemistry and Drug Discovery

The structure of this compound makes it an exemplary building block in the synthesis of complex drug candidates.[2][3] Its utility stems from the distinct roles played by each of its constituent parts.

-

Primary Amine as a Synthetic Handle: The primary amine is a nucleophilic center and a base, making it an ideal point for chemical elaboration. It readily participates in reactions such as amide bond formation, sulfonylation, reductive amination with other carbonyls, and alkylation to build out the molecular structure.

-

Conformational Locking: As discussed, the bulky tert-butyl group restricts the conformational flexibility of the cyclohexane ring. In drug discovery, this is a powerful tool to present appended pharmacophores in a well-defined spatial orientation, which can lead to enhanced potency and selectivity for the biological target.

-

Modulation of Physicochemical Properties: The tert-butoxy group increases the lipophilicity of the molecule compared to a simple hydroxyl analog (4-aminocyclohexanol). This modification can be used strategically to improve a drug candidate's membrane permeability and pharmacokinetic profile. Furthermore, the ether linkage is generally more stable to metabolic oxidation than a free hydroxyl group, potentially increasing the compound's in vivo half-life.

Sources

A Technical Guide to the Spectroscopic Characterization of 4-tert-butoxycyclohexanamine

Introduction

4-tert-butoxycyclohexanamine is a substituted cyclohexane derivative of interest in synthetic and medicinal chemistry as a versatile building block. Its structure combines a bulky, conformation-locking tert-butoxy group with a reactive primary amine, existing as both cis and trans stereoisomers. Accurate and unambiguous structural confirmation is paramount for its application in drug development and materials science. This guide provides an in-depth analysis of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The narrative herein is built not on mere data reporting, but on predictive analysis grounded in fundamental principles and spectral data from analogous structures. We will explore the causality behind expected spectral features, providing researchers with the tools to interpret their own experimental data and distinguish between the critical cis and trans isomers.

Molecular Structure and Stereochemical Considerations

The spectroscopic properties of this compound are intrinsically linked to its three-dimensional structure. The cyclohexane ring adopts a chair conformation to minimize steric strain. The voluminous tert-butyl group acts as a conformational lock, preferentially occupying an equatorial position. This forces the substituent at the C4 position (the amine group) into either an axial (cis isomer) or equatorial (trans isomer) orientation. This stereochemical difference is the primary determinant of the distinct NMR spectra observed for the two isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of this compound. The key to distinguishing isomers lies in the chemical shift and coupling constants of the proton at the C1 position (H1).

Predicted ¹H NMR Spectra

In a deuterated solvent like CDCl₃, the ¹H NMR spectrum is expected to show several key features. The most diagnostic signal is the methine proton on the carbon bearing the amine group (CH -NH₂).

-

trans Isomer (Equatorial Amine): The H1 proton is in an axial position. It will experience trans-diaxial coupling (J_ax,ax_) with the two adjacent axial protons on C2 and C6. This results in a broad multiplet, often appearing as a triplet of triplets, with large coupling constants (typically J_ax,ax_ ≈ 10-13 Hz). Its chemical shift is expected to be further upfield compared to its cis counterpart, around δ 2.6-2.8 ppm .

-

cis Isomer (Axial Amine): The H1 proton is in an equatorial position. It will experience smaller axial-equatorial (J_ax,eq_) and equatorial-equatorial (J_eq,eq_) couplings with its neighbors. This will result in a narrower, more complex multiplet with smaller coupling constants (typically J ≈ 2-5 Hz) and a downfield chemical shift relative to the trans isomer, expected around δ 3.0-3.2 ppm .

Other expected signals include:

-

A sharp singlet integrating to 9 protons for the -C(CH₃)₃ group, around δ 1.2 ppm .

-

A broad singlet for the amine protons (-NH₂ ) around δ 1.5-2.0 ppm , which can be exchanged with D₂O.

-

A complex series of overlapping multiplets for the remaining 10 cyclohexane ring protons between δ 1.0-2.2 ppm .

Table 1: Predicted ¹H NMR Data for this compound Isomers

| Assignment | Predicted δ (ppm) (trans) | Predicted δ (ppm) (cis) | Multiplicity | Integration |

| -C(CH ₃)₃ | ~1.2 | ~1.2 | Singlet | 9H |

| Ring CH ₂ | ~1.0 - 2.2 | ~1.0 - 2.2 | Multiplet | 8H |

| -NH ₂ | ~1.5 - 2.0 | ~1.5 - 2.0 | Broad Singlet | 2H |

| CH -NH₂ | ~2.6 - 2.8 | ~3.0 - 3.2 | Multiplet (broad) | 1H |

| CH -O- | ~3.4 - 3.6 | ~3.8 - 4.0 | Multiplet | 1H |

Predicted ¹³C NMR Spectra

The proton-decoupled ¹³C NMR spectrum is expected to show 6 distinct signals for the carbon atoms, assuming the cis and trans isomers are analyzed separately. The chemical shifts are influenced by the electronegative oxygen and nitrogen atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| -C(C H₃)₃ | ~27.5 | Shielded, aliphatic methyls. |

| -C (CH₃)₃ | ~32.2 | Quaternary carbon of the tert-butyl group. |

| C2, C6 | ~30-35 | Cyclohexane carbons adjacent to C1. |

| C3, C5 | ~25-30 | Cyclohexane carbons adjacent to C4. |

| C -NH₂ (C1) | ~45-50 | Carbon attached to the amine group. |

| C -O (C4) | ~70-75 | Carbon attached to the electronegative oxygen. |

Experimental Protocol: Acquiring High-Fidelity NMR Data

This protocol ensures the acquisition of high-quality NMR spectra suitable for structural elucidation.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

For referencing, ensure the solvent contains tetramethylsilane (TMS). If not, add a small drop.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Wipe the outside of the tube clean before insertion into the spectrometer.

-

-

Instrument Setup:

-

Insert the sample into the spinner turbine, ensuring the correct depth using a gauge.

-

Place the sample into the magnet.

-

Load standard instrument parameters for ¹H acquisition.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, observing the lock signal or a strong singlet from the sample (e.g., TMS).

-

-

Data Acquisition:

-

Acquire a standard ¹H spectrum with 8-16 scans.

-

Set the spectral width to cover the expected range (e.g., 0-12 ppm).

-

Acquire a ¹³C{¹H} (proton-decoupled) spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be necessary.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum to determine proton ratios.

-

Analyze the multiplicities and coupling constants to confirm assignments.

-

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is excellent for identifying the key functional groups present in the molecule. The analysis is based on the principle that molecular bonds vibrate at specific, quantized frequencies.

Predicted IR Absorption Bands

Drawing from data on similar molecules like 4-tert-butylcyclohexylamine, the following key absorption bands are predicted:

-

N-H Stretch (Amine): Two distinct, medium-intensity bands are expected in the 3300-3400 cm⁻¹ region, characteristic of a primary amine (-NH₂).

-

C-H Stretch (Aliphatic): Strong, sharp bands will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ) corresponding to the sp³ C-H bonds of the cyclohexane ring and tert-butyl group.

-

N-H Bend (Amine): A medium to strong scissoring vibration is expected around 1590-1650 cm⁻¹ .

-

C-O-C Stretch (Ether): A strong, prominent band in the fingerprint region, anticipated around 1070-1150 cm⁻¹ , is highly diagnostic for the ether linkage.

Table 3: Predicted Key IR Absorption Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3400 (two bands) | Medium |

| C-H Stretch | 2850 - 2960 | Strong |

| N-H Bend | 1590 - 1650 | Medium-Strong |

| C-O-C Stretch | 1070 - 1150 | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a rapid and simple technique requiring minimal sample preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (commonly diamond or ZnSe) is clean. Record a background spectrum of the empty crystal.

-

-

Sample Application:

-

If the sample is a solid, place a small amount directly onto the center of the ATR crystal.

-

Use the built-in press to apply firm, even pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

-

The spectrum is automatically ratioed against the previously collected background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

Retract the press, remove the bulk of the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) on a soft lab wipe.

-

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and offers structural clues through its characteristic fragmentation pattern.

Predicted Mass Spectrum and Fragmentation

The molecular formula of this compound is C₁₀H₂₁NO, giving a monoisotopic molecular weight of 171.16 g/mol .

-

Molecular Ion (M⁺•): A peak corresponding to the intact radical cation is expected at m/z 171 . Due to the presence of one nitrogen atom, this peak will conform to the Nitrogen Rule , having an odd nominal mass.

-

Key Fragmentation Pathways:

-

Loss of tert-butyl radical: The C-O bond is susceptible to cleavage. The most significant fragmentation is expected to be the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da), leading to a prominent base peak or major fragment at m/z 114 ([M-57]⁺).

-

Loss of isobutylene: A common rearrangement for tert-butyl ethers involves the loss of isobutylene (C₄H₈, 56 Da) via a McLafferty-type rearrangement, which would yield a fragment at m/z 115 ([M-56]⁺•).

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the amine is also a favorable fragmentation pathway for amines. This could lead to various smaller fragments.

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Electron Ionization (EI)-MS

This protocol describes a typical analysis using a direct insertion probe or GC-MS.

-

Sample Introduction:

-

Dissolve a small amount of the sample (<1 mg) in a volatile solvent (e.g., methanol or dichloromethane).

-

For GC-MS, inject an aliquot of the solution into the gas chromatograph, which separates the sample before it enters the ion source.

-

For a direct probe, apply a small amount of the solution to the probe tip and allow the solvent to evaporate.

-

-

Ionization:

-

The sample is introduced into the high-vacuum ion source.

-

A beam of high-energy electrons (typically 70 eV) bombards the gaseous sample molecules. This impact ejects an electron from the molecule, forming a positively charged radical ion (M⁺•).

-

-

Mass Analysis and Detection:

-

The newly formed ions are accelerated by an electric field into the mass analyzer (e.g., a quadrupole).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

-

Integrated Spectroscopic Workflow

Confirming the structure of a synthesized compound like this compound requires a holistic approach, where data from each technique corroborates the others. The following workflow illustrates this integrated process.

Caption: Integrated workflow for the structural confirmation of this compound.

Conclusion

The spectroscopic characterization of this compound is a clear example of structure-dependent analysis. While IR and MS are essential for confirming the presence of key functional groups and the correct molecular weight, NMR spectroscopy stands out as the definitive technique for distinguishing between the cis and trans stereoisomers. The significant difference in the chemical shift and coupling pattern of the C1 proton provides an unambiguous signature for each isomer. By integrating these three techniques according to the protocols outlined, researchers can confidently verify the identity, purity, and stereochemistry of their material, ensuring its suitability for downstream applications.

References

- E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy - Health, Safety and Environment Office. (n.d.).

- STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of Notre Dame.

- Ross, T. (n.d.). Electron Ionization for GC–MS. LCGC International.

- NMR Basic Operation - Bruker NMR Spectrometer. (n.d.). University of Wyoming.

- CIS TRANS ISOMERS AND NMR. (2014, November 19). ORGANIC SPECTROSCOPY INTERNATIONAL.

- Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. (n.d.).

- Standard Operating Procedure H-NMR. (n.d.).

- Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Analysis. (n.d.). Bio-protocol.

- Electron Ionization. (n.d.). School of Chemical Sciences - University of Illinois.

- ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. (2019, November 26). Bruker.

- ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, December 8).

- ATR-FTIR Analysis | Attenuated Total Reflectance. (n.d.). Measurlabs.

- SAFETY DATA SHEET - Sigma-Aldrich. (2023, July 24).

- Electron Ionization. (n.d.). Creative Proteomics.

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7).

- Attenuated Total Reflectance (ATR). (n.d.). Bruker.

- Electron ionization. (n.d.). Wikipedia.

- Electron Ionization. (2022, July 3). Chemistry LibreTexts.

-

4-t-Butylcyclohexylamine. (n.d.). NIST WebBook. Retrieved from [Link]

- Allinger, N. L., et al. (n.d.). Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods.

- C-13 NMR Spectrum. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8).

- C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane

The Strategic Incorporation of 4-tert-butoxycyclohexanamine in Modern Drug Discovery: A Technical Guide

For Immediate Release

[CITY, STATE] – [DATE] – In the intricate landscape of medicinal chemistry, the selection of appropriate molecular scaffolds is paramount to the successful development of novel therapeutics. Among the vast arsenal of building blocks available to researchers, 4-tert-butoxycyclohexanamine has emerged as a compelling scaffold, offering a unique combination of physicochemical properties that can be strategically leveraged to optimize drug candidates. This technical guide provides an in-depth analysis of the potential applications of this compound in medicinal chemistry, drawing upon field-proven insights and established scientific principles for an audience of researchers, scientists, and drug development professionals.

Introduction: The Rationale for Bulky Aliphatic Scaffolds in Drug Design

The design of small molecule drugs often involves a delicate balance between achieving high potency and maintaining favorable pharmacokinetic and safety profiles. The incorporation of bulky, lipophilic aliphatic groups, such as the 4-tert-butoxycyclohexyl moiety, can significantly influence these properties. The tert-butyl group, in particular, is known for its ability to provide steric hindrance, which can shield a molecule from metabolic degradation, thereby enhancing its in vivo stability and oral bioavailability. Furthermore, the cyclohexane ring offers a three-dimensional scaffold that can effectively probe the binding pockets of biological targets, potentially leading to increased potency and selectivity.

The presence of the amine functionality in this compound provides a convenient handle for synthetic elaboration, allowing for its incorporation into a wide array of molecular architectures, including amides, ureas, and sulfonamides. This versatility makes it an attractive starting point for the construction of diverse chemical libraries for high-throughput screening and lead optimization.

Synthetic Pathways and Methodologies

The efficient synthesis of this compound and its derivatives is a critical first step in its application in drug discovery. A common and practical approach involves the reductive amination of 4-tert-butoxycyclohexanone.

Experimental Protocol: Reductive Amination of 4-tert-butoxycyclohexanone

Objective: To synthesize this compound from 4-tert-butoxycyclohexanone.

Materials:

-

4-tert-butoxycyclohexanone

-

Ammonium acetate or ammonia

-

Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB)

-

Methanol or dichloromethane (DCM)

-

Glacial acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-tert-butoxycyclohexanone (1 equivalent) in methanol or DCM.

-

Amine Source Addition: Add ammonium acetate (5-10 equivalents) or a solution of ammonia in methanol to the flask.

-

Acid Catalyst: Add a catalytic amount of glacial acetic acid to facilitate imine formation.

-

Reducing Agent Addition: Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride or sodium triacetoxyborohydride (1.5-2 equivalents) portion-wise.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of water.

-

Extraction: If DCM was used as the solvent, separate the organic layer. If methanol was used, remove it under reduced pressure and then extract the aqueous residue with a suitable organic solvent like ethyl acetate.

-

Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure amine.

Caption: Reductive amination workflow for the synthesis of this compound.

Applications in Medicinal Chemistry: Case Studies and Structure-Activity Relationships

While direct and extensive public domain data on the medicinal chemistry applications of this compound is emerging, we can infer its potential by examining related structures and general principles of drug design. The closely related N-[4-(alkyl)cyclohexyl]-substituted benzamides have been investigated for their anti-inflammatory and analgesic activities.[1] This suggests that the N-(4-substituted-cyclohexyl)amide motif is a viable pharmacophore for interacting with biological targets.

The introduction of the tert-butoxy group in place of a simple alkyl chain is a strategic modification aimed at improving metabolic stability. The bulky tert-butyl group can act as a "metabolic shield," sterically hindering enzymatic attack on nearby functionalities. This can lead to a longer in vivo half-life and improved pharmacokinetic profile.

Hypothetical Application in Kinase Inhibition

Kinase inhibitors are a major class of therapeutic agents, particularly in oncology.[2] Many kinase inhibitors feature a "hinge-binding" motif, which typically involves hydrogen bonding interactions with the backbone of the kinase hinge region. The amide group derived from this compound can serve as an effective hinge binder.

Caption: Hypothetical binding mode of a this compound-derived kinase inhibitor.

In this hypothetical scenario, the amide moiety forms crucial hydrogen bonds with the kinase hinge. The 4-tert-butoxycyclohexyl group can then occupy a nearby hydrophobic pocket. The conformational flexibility of the cyclohexane ring allows for an optimal fit within this pocket, while the tert-butoxy group can enhance van der Waals interactions and potentially displace water molecules, leading to a favorable entropic contribution to binding affinity.

Impact on Physicochemical Properties and ADME Profile

The incorporation of the this compound scaffold can have a profound impact on a molecule's physicochemical properties and its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

| Property | Influence of 4-tert-butoxycyclohexyl Group | Rationale |

| Lipophilicity (LogP/LogD) | Increase | The bulky, non-polar nature of the tert-butyl and cyclohexyl groups increases the overall lipophilicity of the molecule. |

| Solubility | Decrease | Increased lipophilicity generally leads to decreased aqueous solubility. Formulation strategies may be required to address this. |

| Metabolic Stability | Increase | The tert-butyl group provides steric hindrance, protecting adjacent chemical bonds from enzymatic cleavage by metabolic enzymes such as Cytochrome P450s. |

| Permeability | Increase | Higher lipophilicity can lead to improved passive diffusion across cell membranes, potentially enhancing oral absorption. |

| Plasma Protein Binding | Increase | Lipophilic compounds tend to have higher binding to plasma proteins like albumin, which can affect the free drug concentration. |

Future Directions and Conclusion

This compound represents a valuable and underexplored building block in medicinal chemistry. Its unique combination of a synthetically versatile amine handle, a conformationally adaptable cyclohexane ring, and a metabolically robust tert-butoxy group makes it an attractive scaffold for the design of novel therapeutics across various disease areas.

Future research should focus on the systematic exploration of this compound in diverse chemical libraries targeting a range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and proteases.[3][4] Detailed structure-activity relationship studies, coupled with in-depth ADME profiling, will be crucial to fully elucidate the potential of this promising scaffold. The strategic application of this compound has the potential to yield drug candidates with improved efficacy, safety, and pharmacokinetic properties, ultimately contributing to the advancement of modern medicine.

References

-

Pau, A., Boatto, G., Palomba, M., Asproni, B., Cerri, R., Palagiano, F., ... & Motola, G. (1999). Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities. Il Farmaco, 54(8), 524-532.

-

Cerri, R., Boatto, G., Palomba, M., Asproni, B., Pau, A., Palagiano, F., ... & Filippelli, A. (2000). Synthesis of N-[4-(propyl) cyclohexyl]-amides with anti-inflammatory and analgesic activities. Il Farmaco, 55(6-7), 439-447.[1]

- Zhang, X. (2024, February 12). Structural insights into the activation and modulation of a class B1 GPCR by small molecule ligands [Video]. YouTube.

- Sigma-Aldrich. (n.d.). Protease Inhibitor Cocktail for Mammalian Cell and Tissue Extracts in DMSO Solution.

- Tajima, T., et al. (2021). Structural insights into binding of therapeutic channel blockers in NMDA receptors.

- Zhang, X. (2024, February 12). Structural insights into the activation and modulation of a class B1 GPCR by small molecule ligands [Video]. YouTube.

- BLD Pharm. (n.d.). 4-(tert-Butoxy)cyclohexanamine hydrochloride.

- Decherchi, S., & Cavalli, A. (2020). Structural basis for allosteric modulation of class B GPCRs. Trends in pharmacological sciences, 41(10), 737-749.

- MarinBio. (2024, June 10).

- Al-Hadiya, Z. H. (2022). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Molecules, 27(19), 6296.

- Roskoski, R. (2021). Orally effective FDA-approved protein kinase targeted covalent inhibitors. Pharmacological research, 164, 105361.

- ACS Medicinal Chemistry Letters. (2024).

- Sanders, T. C., & Seto, C. T. (1999). 4-Heterocyclohexanone-based inhibitors of the serine protease plasmin. Journal of medicinal chemistry, 42(15), 2969-2976.

- Rose, J. P., et al. (2025, October 22). Designing allosteric modulators to change GPCR G protein subtype selectivity.

- MDPI. (2024, June 12).

- Domainex. (n.d.). Kinase Drug Discovery.

- Christopoulos, A. (2014). Allosteric modulators of G-protein-coupled receptors: a novel approach for the treatment of central nervous system disorders. Nature reviews Drug discovery, 13(3), 198-218.

- Malcolm, B. A., et al. (2007). Discovery of the HCV NS3/4A protease inhibitor (1R, 5S)-N-[3-amino-1-(cyclobutylmethyl)-2, 3-dioxopropyl]-3-[2 (S)-[[[(1, 1-dimethylethyl) amino] carbonyl] amino]-3, 3-dimethyl-1-oxobutyl]-6, 6-dimethyl-3-azabicyclo [3.1. 0] hexan-2 (S)-carboxamide (Sch 503034). II. Key steps in structure-based optimization. Journal of medicinal chemistry, 50(10), 2310-2318.

- The Pharmacology Education Project. (2025, June 16). How drugs block ion channels [Video]. YouTube.

- News-Medical.Net. (2024, December 11). Exploring the Future of Neuroscience Drug Discovery.

- Wikipedia. (2023, November 13). Channel blocker.

- RSC Medicinal Chemistry. (2024, August 7). Semisynthetic phytochemicals in cancer treatment: a medicinal chemistry perspective.

- Cleveland Clinic. (n.d.). Protease Inhibitors.

- MarinBio. (2024, June 10).

- Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.

- Ghosh, A. K., & Brindisi, M. (2020). Amide bond bioisosteres: Strategies, synthesis, and successes. Journal of medicinal chemistry, 63(7), 2751-2809.

- PubMed. (2022). Therapeutics in Metabolic Diseases.

- Georg, G. I., & Chen, T. T. (1995). The Medicinal Chemistry of Taxol. In Taxol (pp. 319-355). American Chemical Society.

- PubMed. (2025, December 2). Ion Channel-Targeting Toxins: Structural Mechanisms of Activation, Inhibition, and Therapeutic Potential.

- Christopoulos, A. (2014). Allosteric modulators of G-protein-coupled receptors: a novel approach for the treatment of central nervous system disorders. Nature reviews Drug discovery, 13(3), 198-218.

- Wilson, G. F., & Chiu, S. Y. (1998). Effect of specific ion channel blockers on cultured Schwann cell proliferation. Journal of neurobiology, 34(3), 263-273.

- Trojanowski, J. Q., & Lee, V. M. Y. (2011). Advances in Tau-focused drug discovery for Alzheimer's disease and related tauopathies. Nature reviews Drug discovery, 10(4), 283-295.

- MDPI. (2024, May 17). Advances in Oral Biomacromolecule Therapies for Metabolic Diseases.

- ResearchGate. (2025, August 10). The Synthesis of Amide and its Bioisosteres.

- Monash University. (n.d.). Current Medicinal Chemistry.

- Roskoski, R. (2025, May 30). Orally effective FDA-approved protein kinase targeted covalent inhibitors (TCIs)

- StatPearls. (2023). Tyrosine Kinase Inhibitors. In StatPearls.

- Drug Discovery News. (n.d.). Neuroscience Content List.

- Otava Chemicals. (n.d.). Multi kinase inhibitors.

- Williams, S. P., & Wagner, S. L. (2009). Translational neuroimaging of the CNS: novel pathways to drug development. Molecular interventions, 9(6), 302.

- Geyer, M. A., & Gross, G. (2012). Lost in translation: neuropsychiatric drug developments. Neuron, 73(4), 643-646.

Sources

- 1. CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2009006734A1 - Method for the preparation of cis-4-tert-butylcyclohexanol - Google Patents [patents.google.com]

- 4. The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of 4-tert-butoxycyclohexanamine Derivatives

This guide provides a comprehensive framework for the synthesis, characterization, and biological activity screening of novel 4-tert-butoxycyclohexanamine derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new chemical entities with therapeutic potential. This document emphasizes a logical, tiered approach to screening, beginning with broad cytotoxicity and antimicrobial assessments, followed by targeted investigations into potential psychoactive and neurological activities. The protocols and workflows herein are designed to be self-validating, ensuring the generation of robust and reproducible data.

Introduction and Rationale

The cyclohexylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of cyclohexylamine have demonstrated a wide range of pharmacological effects, including analgesic and antidepressant properties. The introduction of a tert-butoxy group at the 4-position of the cyclohexane ring offers a unique combination of steric bulk and lipophilicity, which can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting amine derivatives. This modification may enhance membrane permeability and promote specific interactions within the hydrophobic pockets of biological targets.

Given the structural similarities to known psychoactive compounds, such as phencyclidine (PCP) and its analogs, it is hypothesized that this compound derivatives may modulate the activity of central nervous system (CNS) targets.[1] Therefore, a comprehensive screening cascade targeting G-protein coupled receptors (GPCRs), ion channels, and monoamine transporters is warranted.[2][3][4][5] Furthermore, initial broad-spectrum screening for antimicrobial activity and general cytotoxicity is a critical first step to identify any potential liabilities or alternative therapeutic applications.[6][7][8][9]

This guide will first detail a proposed synthetic route for the parent compound, this compound, and its subsequent derivatization. Following this, a tiered biological screening workflow is presented, complete with detailed protocols for each assay. Finally, guidance on data interpretation and the establishment of a preliminary structure-activity relationship (SAR) is provided.

Synthesis of this compound and its Derivatives

The synthesis of the target compounds begins with the commercially available 4-tert-butylcyclohexanone. A key step is the reduction of the ketone to the corresponding alcohol, followed by the introduction of the amine functionality.

Synthesis of this compound

A plausible synthetic route involves the following key transformations:

-

Reduction of 4-tert-butylcyclohexanone: The starting ketone is reduced to 4-tert-butylcyclohexanol. This can be achieved using a variety of reducing agents, with sodium borohydride in methanol being a common and effective choice. For stereochemical control, more specialized reagents can be employed.[10][11]

-

Introduction of the Amine: The resulting alcohol can be converted to the corresponding amine via a two-step process involving conversion to a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an amine source (e.g., ammonia or a protected amine equivalent). Alternatively, a direct reductive amination of 4-tert-butylcyclohexanone can be performed using ammonia and a reducing agent such as sodium cyanoborohydride.

Derivatization of this compound

To explore the structure-activity relationship, a library of derivatives can be synthesized by modifying the primary amine. This can be achieved through standard organic chemistry transformations, such as:

-

N-Alkylation: Reaction with alkyl halides to introduce various alkyl groups.

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

The general synthetic workflow is depicted in the following diagram:

Caption: Tiered workflow for biological activity screening.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments outlined in the screening workflow.

Tier 1: Primary Screening

This assay assesses the metabolic activity of cells as an indicator of cell viability. [7][12][13][14][15] Materials:

-

Human cell line (e.g., HEK293 or HepG2)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Test compounds and vehicle control (e.g., DMSO)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle controls. Incubate for 24-48 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

This method determines the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains. [6][8][9][16] Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

-

Mueller-Hinton Broth (MHB)

-

96-well plates

-

Test compounds and positive control antibiotic (e.g., ciprofloxacin)

-

0.5 McFarland standard

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. [16]2. Compound Dilution: Prepare serial two-fold dilutions of the test compounds and the positive control in a 96-well plate containing MHB.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Tier 2: CNS Target Screening

This assay measures the ability of a test compound to displace a radiolabeled ligand from a specific GPCR. [3][4][17] Materials:

-

Cell membranes expressing the target GPCR (e.g., dopamine D2 receptor)

-

Radiolabeled ligand (e.g., [³H]-spiperone)

-

Non-labeled competitor (for non-specific binding determination)

-

Assay buffer

-

96-well filter plates

-

Scintillation cocktail and counter

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand, and various concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-labeled competitor.

-

Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate and wash with cold assay buffer to separate bound from free radioligand.

-

Detection: Add scintillation cocktail to the filter plate and measure the radioactivity in a scintillation counter.

-

Data Analysis: Calculate the specific binding and determine the IC₅₀ value for each test compound.

This assay detects changes in membrane potential caused by ion channel modulation. [2][18][19][20][21] Materials:

-

Cells expressing the target ion channel (e.g., a voltage-gated sodium channel)

-

Fluorescent membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit)

-

Assay buffer

-

Ion channel activator or inhibitor (as a positive control)

-

FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument

Procedure:

-

Cell Plating: Plate the cells in a 96-well plate and incubate overnight.

-

Dye Loading: Load the cells with the membrane potential dye according to the manufacturer's instructions.

-

Compound Addition: Use the FLIPR to add the test compounds to the wells.

-

Signal Detection: Immediately after compound addition, measure the fluorescence signal over time. An ion channel activator will cause a rapid change in fluorescence, while an inhibitor will block this change.

-

Data Analysis: Analyze the fluorescence kinetics to identify compounds that modulate the ion channel activity.

This fluorometric assay detects the inhibition of MAO-A or MAO-B activity. [5][22][23][24] Materials:

-

MAO-A or MAO-B enzyme

-

MAO substrate (e.g., tyramine)

-

Horseradish peroxidase (HRP)

-

Fluorometric probe (e.g., Amplex Red)

-

MAO inhibitor (as a positive control)

-

Assay buffer

Procedure:

-

Assay Setup: In a 96-well plate, combine the MAO enzyme, HRP, and the test compound.

-

Incubation: Pre-incubate the plate at 37°C.

-

Reaction Initiation: Add the MAO substrate and the fluorometric probe to initiate the reaction. MAO activity will produce H₂O₂, which is converted by HRP to a fluorescent product.

-

Signal Detection: Measure the fluorescence intensity over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction and determine the percent inhibition for each test compound.

Data Presentation and Interpretation

Quantitative data from the screening assays should be organized into clear, structured tables for easy comparison and analysis.

Table 1: Primary Screening Data for this compound Derivatives

| Compound ID | Structure | Cytotoxicity (IC₅₀, µM) | Antibacterial Activity (MIC, µg/mL) |

| HEK293 | HepG2 | ||

| Parent | This compound | >100 | >100 |

| Derivative 1 | N-methyl-4-tert-butoxycyclohexanamine | 85.2 | 92.1 |

| Derivative 2 | N-acetyl-4-tert-butoxycyclohexanamine | >100 | >100 |

| ... | ... | ... | ... |

Table 2: CNS Target Screening Data for Active, Non-toxic Compounds

| Compound ID | Dopamine D2 Receptor Binding (IC₅₀, nM) | Naᵥ1.7 Inhibition (% @ 10 µM) | MAO-A Inhibition (% @ 10 µM) |

| Parent | 520 | 15 | 8 |

| Derivative 1 | 85 | 45 | 12 |

| ... | ... | ... | ... |

Structure-Activity Relationship (SAR) Analysis

Once a sufficient number of derivatives have been screened, a preliminary SAR analysis can be performed to identify key structural features that contribute to biological activity. This analysis will guide the design of the next generation of compounds with improved potency and selectivity.

Caption: Decision-making workflow for Structure-Activity Relationship (SAR) analysis.

For example, if N-methylation (Derivative 1) increases potency at the dopamine D2 receptor, further exploration of small N-alkyl substituents would be a logical next step. Conversely, if N-acylation (Derivative 2) abolishes activity, it would suggest that a basic amine is crucial for target engagement.

Conclusion

This technical guide provides a robust and comprehensive framework for the biological activity screening of novel this compound derivatives. By following the proposed tiered workflow and detailed protocols, researchers can systematically evaluate the therapeutic potential of this promising class of compounds. The emphasis on a logical progression from broad screening to target-specific assays, coupled with rigorous data analysis and SAR-driven optimization, will facilitate the identification of lead candidates for further drug development.

References

-

Reaction Biology. (n.d.). Ion Channel Assays. Retrieved from [Link]

- Herndon, J. L., et al. (1988). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. Pharmacology Biochemistry and Behavior, 30(3), 677-683.

- Glushkov, V. A., et al. (2006). SYNTHESIS AND BIOLOGICAL ACTIVITY OF CYCLOHEXYLAMINE DERIVATIVES. Pharmaceutical Chemistry Journal, 40(6), 298-302.

- Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta pharmacologica Sinica, 33(3), 372-382.

- Hauser, A. S., et al. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. The international journal of biochemistry & cell biology, 91, 1-7.

- L-Estrada, D., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(4), 285-294.

- Weaver, C. D., & Jadhav, A. (2012). Ion Channel Screening. In Assay Guidance Manual.

- Wuerth, K., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Microbiology Spectrum, 11(5), e01140-23.

-

Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

- El-Gohary, N. S., & Shaaban, M. I. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology, 12, 997394.

-

baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Cell-Based Ion Channel Assays. Retrieved from [Link]

-

Request PDF. (2006). Synthesis and biological activity of cyclohexylamine derivatives. Retrieved from [Link]

- Weaver, D. R., et al. (2010). Cell-based potassium ion channel screening using the FluxOR assay. Journal of biomolecular screening, 15(4), 441-446.

- Kozioł, A., et al. (2019). Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives. Chemistry & Biodiversity, 16(2), e1800411.

-

Semantic Scholar. (2006). Synthesis and biological activity of cyclohexylamine derivatives. Retrieved from [Link]

-

MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

-

BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 8: (A) Known biological activities related to cyclohexylamine derivatives; (B) an example of an intramolecular titanium-catalyzed C-H hydroaminoalkylation of alkenes. Retrieved from [Link]

- Christopher, J. A., et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(5), 423-427.

-

Assay Genie. (n.d.). Monoamine Oxidase Inhibitor Screening Kit (BA0188). Retrieved from [Link]

-

PubMed. (2019). Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives. Retrieved from [Link]

- Wang, C., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Pharmacology, 12, 730638.

- Johnson, P. J., et al. (2012). High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. Journal of visualized experiments : JoVE, (66), e4063.

-

CABI Digital Library. (n.d.). cyclohexane and its functionally substituted derivatives. Retrieved from [Link]

-

Quora. (2021). How can you synthesize 4-tert-butylcyclohexanone?. Retrieved from [Link]

-

Organic Syntheses. (n.d.). cis-4-tert-BUTYLCYCLOHEXANOL. Retrieved from [Link]

- DeWald, H. A., et al. (1994). The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. Journal of medicinal chemistry, 37(23), 3959-3967.

-

Semantic Scholar. (n.d.). Chemistry and Structure-Activity Relationships of Psychedelics. Retrieved from [Link]

- Nichols, D. E. (2018). Chemistry and Structure–Activity Relationships of Psychedelics. In The Neuropharmacology of Hallucinogens (pp. 1-43). Springer, Cham.

- Wiley, J. L., & Marusich, J. A. (2017). Combination Chemistry: Structure-Activity Relationships of Novel Psychoactive Cannabinoids. Current topics in behavioral neurosciences, 32, 1-32.

Sources

- 1. Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]

- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orgsyn.org [orgsyn.org]

- 11. 4-tert-Butylcyclohexanone synthesis - chemicalbook [chemicalbook.com]

- 12. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]

- 13. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 14. Cytotoxicity assay selection guide | Abcam [abcam.com]

- 15. mdpi.com [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]

- 18. Cell-Based Ion Channel Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 19. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Cell-Based Ion Channel Assays - Creative Bioarray [ionschannel.com]

- 21. Cell-based potassium ion channel screening using the FluxOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. bioassaysys.com [bioassaysys.com]

- 23. assaygenie.com [assaygenie.com]

- 24. High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of 4-tert-butoxycyclohexanamine

This guide provides a comprehensive overview of the synthesis, conformational analysis, separation, and characterization of the cis and trans stereoisomers of 4-tert-butoxycyclohexanamine. It is intended for researchers, scientists, and professionals in drug development who are interested in the nuanced properties and applications of these specific stereoisomers.

Introduction: The Significance of Stereoisomerism in Substituted Cyclohexanes

In the realm of medicinal chemistry and drug development, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is of paramount importance. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit profoundly different pharmacological and toxicological profiles. The cyclohexane ring, a common scaffold in many pharmaceutical agents, provides a classic example of stereoisomerism due to its non-planar chair conformation.

The substituents on a cyclohexane ring can occupy either axial or equatorial positions, leading to the formation of diastereomers, which are stereoisomers that are not mirror images of each other.[1] These diastereomers, often designated as cis (substituents on the same side of the ring) and trans (substituents on opposite sides), can have distinct physical and chemical properties, including differences in stability, reactivity, and biological activity.[1]